Para Red-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

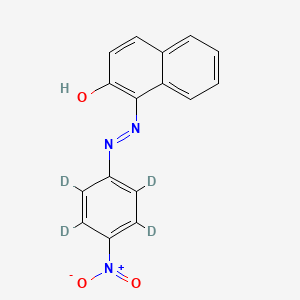

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Para Red-d4: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red-d4 is the deuterated form of Para Red (1-[(4-nitrophenyl)azo]-2-naphthol), a synthetic monoazo dye.[1] Isotope-labeled compounds like this compound are valuable tools in metabolic analysis, allowing for the precise tracking and quantification of molecular pathways.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Para Red, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight.

Structure:

Chemical structure of Para Red

Physicochemical Properties of this compound and Para Red:

| Property | This compound | Para Red | Source(s) |

| CAS Number | 1185235-75-9 | 6410-10-2 | [3][4] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | [3] |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red solid | Red solid | |

| Melting Point | 248-250 °C | 248-252 °C, 256 °C | |

| Boiling Point | Not available | 489.5 °C at 760 mmHg | |

| Density | Not available | 1.35 g/cm³ | |

| Solubility | May be soluble in DMSO | Insoluble in water and ethanol; slightly soluble in hot toluene; soluble in hot aqueous sodium hydroxide. | |

| LogP | Not available | 5.39220 |

Experimental Protocols

Synthesis of Para Red

The synthesis of Para Red, and by extension this compound, is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent. For this compound, a deuterated aromatic amine would be used.

1. Diazotization of p-nitroaniline-d4:

-

p-Nitroaniline-d4 is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled in an ice bath.

-

A cold aqueous solution of sodium nitrite is added slowly to the p-nitroaniline-d4 solution.

-

The reaction mixture is kept at a low temperature (0-5 °C) to form the relatively unstable diazonium salt.

2. Azo Coupling:

-

2-naphthol is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the sodium salt of 2-naphthol (sodium 2-naphtholate).

-

The cold diazonium salt solution is then slowly added to the 2-naphthol solution with vigorous stirring.

-

The coupling reaction occurs, resulting in the precipitation of the red azo dye, this compound.

-

The product can then be collected by filtration, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and effective methods for the detection and quantification of Para Red and its analogs.

High-Performance Liquid Chromatography (HPLC) Protocol for Para Red Analysis:

-

Sample Preparation: The sample containing Para Red is extracted with a suitable solvent, such as toluene. The extract is then concentrated and redissolved in a solvent compatible with the HPLC mobile phase, like methanol.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is commonly employed.

-

Detection: A UV-Vis detector set at the maximum absorbance wavelength of Para Red (around 488 nm) is used for detection.

-

-

Quantification: A calibration curve is generated using standard solutions of Para Red at known concentrations to quantify the amount of the dye in the sample.

Visualizations

Synthesis Workflow of Para Red

Caption: General synthesis workflow for Para Red.

Biological Activity and Signaling Pathways

Para Red is known to be toxic and is not approved for use in food. Studies have investigated its interaction with serum albumins, suggesting potential for transport and distribution within biological systems. However, as of now, there is limited specific information available in the scientific literature detailing the direct interaction of Para Red or this compound with specific signaling pathways. Further research is required to elucidate its molecular mechanisms of toxicity and its potential effects on cellular signaling cascades.

References

A Technical Guide to Para Red-d4: Discovery, Synthesis, and Application

Audience: Researchers, scientists, and analytical chemistry professionals.

Core Focus: This document provides a detailed overview of Para Red-d4, clarifying its identity not as a therapeutic agent, but as a deuterated stable isotope-labeled internal standard. It covers the history of the parent compound, the principles of its application in analytical chemistry, its physicochemical properties, and detailed experimental protocols for the synthesis of Para Red and its use as an internal standard.

Discovery and History

The story of this compound begins with its non-deuterated parent compound, Para Red .

-

Discovery of Para Red: Para Red, also known as Pigment Red 1, is an azo dye discovered in 1880 by von Gallois and Ullrich.[1] It is synthesized via a diazotization reaction followed by an azo coupling. Historically, it was used to dye cellulose fabrics a brilliant red color, though its color fastness is poor.[1]

-

Emergence of this compound: this compound is a modern derivative of Para Red, distinguished by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen.[2][3] Its "discovery" is not that of a novel compound in the traditional sense, but rather its synthesis and application are rooted in the advancement of analytical techniques, specifically isotope dilution mass spectrometry.[4] Compounds labeled with stable isotopes like deuterium are invaluable tools in metabolic analysis and quantitative bioanalysis, allowing for precise tracking and quantification of target molecules. This compound serves as an ideal internal standard for the quantification of Para Red in various samples.

The Role of Deuterated Internal Standards

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Para Red.

The core principle is that the deuterated standard is chemically identical to the analyte and will therefore behave identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known quantity of this compound to a sample, any loss of the target analyte (Para Red) during sample processing will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for experimental variability and improves the robustness of the assay.

Physicochemical Properties

The key physicochemical data for this compound and its parent compound are summarized below for comparison.

| Property | This compound | Para Red | Reference(s) |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol-d4 | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |

| CAS Number | 1185235-75-9 | 6410-10-2 | |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red Solid | Red Solid | |

| Melting Point | 248-250°C | 248-252°C |

Experimental Protocols

Synthesis Protocol for Para Red

This protocol describes the synthesis of the non-deuterated parent compound, Para Red. The synthesis of this compound would follow an identical pathway, but would utilize a deuterated precursor, such as 2-naphthol-d7, to introduce the deuterium atoms onto the naphthalene ring system.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice Bath

Procedure:

-

Step 1: Formation of the Diazonium Salt

-

Dissolve p-nitroaniline (e.g., 1 g, 7 mmol) in an acidic solution (e.g., 1 M H₂SO₄) in a flask, cooling the mixture in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 0.5 g, 7 mmol in 2 mL of water) to the p-nitroaniline solution while maintaining the temperature at 0-5°C with constant stirring.

-

This reaction forms the unstable 4-nitrobenzenediazonium salt. It is crucial to keep this solution cold to prevent decomposition.

-

-

Step 2: Preparation of the Coupling Component

-

In a separate flask, dissolve 2-naphthol (e.g., 1 g, 7 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 2.5 M NaOH). This creates the sodium salt of 2-naphthol, making it highly reactive for the subsequent coupling reaction.

-

Cool this solution in an ice bath.

-

-

Step 3: Azo Coupling Reaction

-

While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2.

-

A vibrant red precipitate of Para Red will form immediately. Continue stirring in the ice bath for several minutes to ensure the reaction goes to completion.

-

-

Step 4: Isolation and Purification

-

Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to ensure complete precipitation.

-

Collect the red precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Dry the product in a vacuum oven at 50°C for 2 hours. The final product is a red powder.

-

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a generalized workflow for using this compound to quantify Para Red in a sample matrix (e.g., environmental water, biological fluid).

Materials:

-

Sample containing Para Red (analyte)

-

This compound internal standard solution of known concentration

-

Appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Vortex mixer, centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Spiking:

-

To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex the mixture thoroughly to ensure transfer of the analyte and internal standard from the aqueous sample matrix to the organic layer.

-

Centrifuge to achieve complete phase separation.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The liquid chromatography step separates the analyte and internal standard from other matrix components. Although they have different masses, their identical chemical properties typically cause them to elute at the same retention time.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Para Red and this compound.

-

Example Transitions:

-

Para Red: [M+H]⁺ → specific fragment ion

-

This compound: [M+H]⁺ → specific fragment ion (the precursor and fragment will be 4 Daltons heavier than for Para Red)

-

-

-

Quantification:

-

The instrument software integrates the peak areas for both the Para Red and this compound transitions.

-

A calibration curve is generated using standards with known concentrations of Para Red and a constant concentration of this compound.

-

The concentration of Para Red in the unknown sample is calculated from the calibration curve based on the measured peak area ratio of Para Red / this compound.

-

Visualizations

The following diagrams illustrate the key chemical and analytical processes described.

References

Para Red-d4: A Technical Guide to its Mechanism of Action as a Lipophilic Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, a diazo dye, has long been utilized in various industrial applications for its vibrant red hue. Within the scientific community, its utility extends to the realm of biological staining, where it serves as a lipophilic stain, or lysochrome. This technical guide provides an in-depth exploration of the mechanism of action of Para Red as a stain for cellular lipids, offering detailed experimental protocols and quantitative data to support its application in research and drug development. Para Red's ability to selectively accumulate in neutral lipid droplets makes it a valuable tool for visualizing and quantifying intracellular lipid content, a critical aspect in the study of metabolic diseases, toxicology, and cellular biology.

Core Mechanism of Action: A Lysochrome for Lipophilic Structures

The primary mechanism governing Para Red's efficacy as a biological stain lies in its classification as a lysochrome. Lysochromes are fat-soluble dyes that stain lipids through a process of preferential solubility rather than specific chemical binding.[1][2] The staining process is a physical phenomenon driven by the hydrophobic nature of both the dye and the target lipids.

The core principle involves the partitioning of the dye from its solvent into the lipid-rich environment of the cell. Para Red is typically dissolved in a solvent in which it is only sparingly soluble. When this solution is applied to a biological specimen, the dye molecules preferentially move from the solvent phase into the intracellular lipid droplets, where they are more soluble.[1] This results in the characteristic red coloration of these lipidic structures.

The molecular structure of Para Red, with its extensive aromatic system and lack of ionizable groups, contributes to its high lipophilicity. This allows it to readily traverse cell membranes and accumulate in nonpolar environments such as the triglyceride core of lipid droplets.

dot graph TD; A[Para Red in Solvent] --> B{Cell Membrane}; B --> C[Cytoplasm]; C --> D[Lipid Droplet]; D --> E[Para Red Accumulation in Lipid];

dot Caption: Logical workflow of Para Red staining.

Quantitative Data

For researchers to effectively utilize Para Red as a quantitative tool, understanding its physicochemical properties is paramount. The following table summarizes the available quantitative data for Para Red.

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 293.28 g/mol | |

| Absorbance Maximum (λmax) | 493 nm | In toluene. |

| Molar Extinction Coefficient (ε) | 71,625.1 L·mol⁻¹·cm⁻¹ | At 520 nm.[3][4] |

| Solubility | Slightly soluble in ethanol and hot toluene. | Miscible with a broad range of solvents including water, acetone, and chloroform. |

Experimental Protocols

While specific protocols for Para Red as a biological stain are not widely published, its similarity to other lysochromes, such as Oil Red O, allows for the adaptation of established methods. The following are detailed protocols for staining lipids in both cultured cells and tissue sections, adapted for the use of Para Red.

Staining of Lipids in Cultured Cells

This protocol is designed for the visualization of neutral lipid droplets in adherent cell cultures.

Materials:

-

Para Red staining solution (see preparation below)

-

Phosphate-buffered saline (PBS)

-

10% Formalin in PBS

-

60% Isopropanol

-

Propylene glycol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

Para Red Staining Solution Preparation:

-

Prepare a stock solution of Para Red by dissolving it in 99% isopropanol to saturation.

-

To prepare the working solution, dilute the stock solution with distilled water. A common ratio for similar dyes is 6 parts stock solution to 4 parts distilled water.

-

Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.

Staining Procedure:

-

Grow cells to the desired confluency on glass coverslips in a multi-well plate.

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 10% formalin in PBS for 30-60 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

-

Remove the isopropanol and allow the cells to air dry completely.

-

Add the filtered Para Red working solution to the cells and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 2-3 times with 60% isopropanol to remove excess stain.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.

-

Wash the cells thoroughly with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Staining of Lipids in Frozen Tissue Sections

This protocol is suitable for the detection of neutral lipids in frozen tissue sections.

Materials:

-

Para Red staining solution (prepared as described above)

-

Optimal Cutting Temperature (OCT) compound

-

10% Formalin, chilled

-

Propylene glycol

-

60% Isopropanol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

-

Aqueous mounting medium

Procedure:

-

Embed fresh tissue in OCT compound and freeze rapidly.

-

Cut frozen sections (5-10 µm) using a cryostat and mount them on glass slides.

-

Fix the sections in chilled 10% formalin for 5-10 minutes.

-

Rinse the slides gently in distilled water.

-

Immerse the slides in propylene glycol for 2-5 minutes.

-

Stain with the filtered Para Red working solution for 10-15 minutes at room temperature.

-

Differentiate the sections in 60% isopropanol for 1 minute to remove excess stain.

-

(Optional) Counterstain with Hematoxylin for 1 minute.

-

Wash the slides in distilled water.

-

Mount with an aqueous mounting medium.

-

Observe under a bright-field microscope. Lipids will be stained red.

Conclusion

Para Red-d4 serves as a robust and effective lysochrome for the staining of neutral lipids in biological samples. Its mechanism of action, based on preferential solubility, allows for the clear visualization of intracellular lipid droplets. The provided quantitative data and adaptable experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate Para Red into their studies of lipid metabolism and related cellular processes. Further characterization of its photophysical properties, such as fluorescence quantum yield and binding affinities to specific lipid classes, will undoubtedly enhance its utility as a quantitative imaging tool.

References

An In-depth Technical Guide on Para Red-d4: Solubility and Stability

This technical guide provides a comprehensive overview of the available solubility and stability data for Para Red-d4. The information presented is essential for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties of the non-deuterated Para Red, which serves as a close structural analog.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1][2] |

| CAS Number | 1185235-75-9 | [1] |

| Appearance | Red powder | [3] |

| Melting Point | 248-250 °C |

Solubility Data

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | May require heating. | |

| Toluene | Slightly Soluble | In hot toluene. | |

| Ethanol | Slightly Soluble | In boiling ethanol. | |

| Water | Insoluble | - |

It is recommended to test solubility in small quantities of the desired solvent to determine the optimal conditions for dissolution.

Stability Data

Para Red is reported to be stable under normal laboratory conditions. Key stability information is outlined below.

| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products | Source |

| Storage | Stable at room temperature in a closed container. | Strong oxidizing agents. | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | |

| Light | Lightfastness is considered low and can be further reduced by the addition of titanium dioxide. | - | - |

For long-term storage of this compound powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

While specific analytical protocols for the quantitative determination of this compound solubility and stability are not detailed in the available literature, a general method for the synthesis of Para Red is well-documented. This can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials.

Synthesis of Para Red

The synthesis of Para Red is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of p-nitroaniline and the subsequent coupling with 2-naphthol.

Materials:

-

p-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

2-Naphthol

-

Sodium Hydroxide

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

A solution of concentrated sulfuric acid in distilled water is prepared and cooled in an ice bath.

-

p-Nitroaniline is added to the cooled acid solution with stirring.

-

A solution of sodium nitrite in distilled water is then added slowly to the mixture while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

A solution of 2-naphthol in aqueous sodium hydroxide is prepared and cooled in an ice bath.

-

-

Azo Coupling:

-

The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.

-

A red precipitate of Para Red is formed immediately.

-

The mixture is typically stirred for a few minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

The resulting mixture is acidified.

-

The solid product is collected by filtration, washed with water, and dried.

-

Diagrams

Synthesis of Para Red Workflow

The following diagram illustrates the key steps in the synthesis of Para Red.

Caption: Workflow for the synthesis of Para Red.

References

The Role of Para Red-d4 in Analytical Chemistry: A Technical Guide to Isotopic Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Para Red-d4, a deuterium-labeled stable isotope of the azo dye Para Red. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Para Red and other related synthetic dyes in various matrices, particularly in food safety analysis. This document outlines the core principles, experimental protocols, and data associated with this application.

Introduction to Isotopic Labeling and this compound

Isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H or D) for hydrogen.[1] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of sample loss during preparation and matrix effects during analysis, leading to highly accurate results.[1]

Para Red is a synthetic mono-azo dye that is prohibited for use as a food additive due to its potential carcinogenicity, as it can be metabolized into toxic aromatic amines.[1][3] Its illegal use to enhance the color of spices and other food products necessitates sensitive and reliable detection methods. This compound (C₁₆H₇D₄N₃O₃) is the deuterated analogue of Para Red (C₁₆H₁₁N₃O₃), specifically designed for use as an internal standard in IDMS workflows.

Core Application: Isotope Dilution Mass Spectrometry for Azo Dye Quantification

The principal application of this compound is in the quantitative analysis of illegal azo dyes (including Para Red, Sudan I, II, III, and IV) in food products like chili powder, curry powder, and spices. The methodology combines liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The isotope dilution method involves adding a known quantity of this compound to a sample suspected of containing Para Red. The sample is then extracted, purified, and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native Para Red and the deuterated this compound. Since the labeled standard is added at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of Para Red in the original sample can be determined with high precision.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of Para Red in food samples using this compound as an internal standard, based on established methodologies.

Sample Preparation: Extraction

-

Homogenization: A representative portion of the food sample (e.g., chili powder, paprika) is homogenized.

-

Weighing: Approximately 1-5 grams of the homogenized sample is accurately weighed into a centrifuge tube.

-

Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample.

-

Extraction: An extraction solvent, typically 10-25 mL of acetonitrile, is added to the tube. The mixture is then vigorously agitated (e.g., vortexed or shaken) for a set period, often enhanced by ultrasonication to improve extraction efficiency.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for approximately 10 minutes to pellet solid matrix components.

-

Supernatant Collection: The supernatant is carefully collected. For some methods, a portion of the supernatant is directly used for analysis, while others may include a clean-up step.

-

Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The collected extract is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Para Red and other Sudan dyes. Atmospheric pressure chemical ionization (APCI) has also been reported.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

-

Data Presentation

The following tables summarize key quantitative data and instrumental parameters for the analysis of Para Red using this compound as an internal standard, compiled from various analytical methods.

Table 1: Molecular Information of Para Red and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 293.08 |

| This compound | C₁₆H₇D₄N₃O₃ | 297.30 | 297.11 |

Table 2: Typical LC-MS/MS Instrumental Parameters for Para Red Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution, starting with a higher percentage of A |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 30-40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | ~3200 V |

| Source Temperature | 105-150 °C |

| Desolvation Gas Temp. | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Para Red and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Para Red | 294.1 | 156.1 | 93.1 | ~15-25 |

| This compound | 298.1 | 160.1 | 97.1 | ~15-25 |

Note: Optimal collision energies may vary between different mass spectrometer instruments.

Table 4: Representative Method Performance Data for Para Red Quantification

| Parameter | Reported Value Range | Reference(s) |

| Linearity Range | 10 - 250 ng/g (ppb) | |

| Limit of Detection (LOD) | 3.7 - 6.0 ng/g (ppb) | |

| Limit of Quantification (LOQ) | 12.2 - 19.8 ng/g (ppb) | |

| Recovery | 83.4 - 112.3% | |

| Precision (RSD) | 2.0 - 10.8% |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound.

References

Para Red-d4: A Technical Guide to Safety and Handling

Chemical Identification and Properties

Para Red-d4 is a deuterated synthetic red pigment.[1] Key physicochemical properties, based on data for Para Red, are summarized below.

| Property | Value | Reference |

| CAS Number | 1185235-75-9 | [1] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| Appearance | Red powder | [2] |

| Solubility | Does not mix with water | |

| Melting Point | 248 - 252 °C | |

| Vapor Pressure | Negligible | |

| Specific Gravity | Not available | |

| Flash Point | Not available | |

| Explosive Limits | Not available |

Hazard Identification and Classification

Para Red is considered a hazardous substance. The primary hazards are related to irritation and potential long-term health effects.

| Hazard Classification | Category | Target Organs | Reference |

| Skin Corrosion/Irritation | Category 2 | Skin | |

| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | |

| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |

Risk Overview:

-

Irritation: Irritating to eyes, respiratory system, and skin.

-

Eye Contact: Can cause eye irritation and damage in some individuals.

-

Skin Contact: Can cause skin inflammation on contact in some people. It is not thought to have harmful health effects through intact skin, but entry through wounds, lesions, or abrasions may cause health damage. Pre-existing dermatitis may be accentuated.

-

Inhalation: Inhalation of dust may cause respiratory irritation. Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis). Asthma-like symptoms may persist for months or years after exposure ceases.

-

Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing liver or kidney damage.

-

Chronic Exposure: Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.

Experimental Protocols & Workflows

Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided documentation. However, a general workflow for evaluating the safety of a chemical compound is presented below.

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

4.1. Engineering Controls:

-

Use in a well-ventilated area, with local exhaust ventilation recommended.

-

Ensure eyewash stations and safety showers are readily accessible and close to the workstation.

-

Use explosion-proof ventilation systems and equipment where dust generation is a concern.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved air-purifying respirator. A dust respirator is recommended for spill cleanup.

4.3. Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke when handling the material.

-

Wash hands thoroughly with soap and water after handling.

-

Work clothes should be laundered separately.

-

Avoid dust formation.

-

Grounding and bonding may be necessary to prevent electrostatic charge build-up.

4.4. Storage Requirements:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers securely sealed when not in use.

-

Store away from incompatible materials and foodstuff containers.

-

Protect containers from physical damage and check regularly for leaks.

4.5. Incompatible Materials:

-

Strong oxidizing agents.

-

Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents can form toxic gases when mixed with azo compounds.

-

Alkali metals can form flammable gases.

-

Strong bases.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Get medical attention. If conscious, give water freely.

Accidental Release Measures

-

Minor Spills:

-

Clean up all spills immediately.

-

Avoid breathing dust and contact with skin and eyes.

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.

-

Use dry clean-up procedures and avoid generating dust.

-

Sweep up, shovel up, or vacuum up and place in a clean, dry, sealable, labeled container for disposal.

-

-

Major Spills:

-

Moderate hazard.

-

Advise personnel in the area.

-

Alert emergency responders and inform them of the location and nature of the hazard.

-

Wear breathing apparatus and protective gloves.

-

Prevent spillage from entering drains or watercourses.

-

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam. Use water delivered as a fine spray to control fire and cool adjacent areas.

-

Specific Hazards: Combustible solid that burns but propagates flame with difficulty. May emit poisonous and corrosive fumes in a fire. Combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.

References

An In-depth Technical Guide to Para Red-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a representative experimental workflow for Para Red-d4. The data is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Molecular Data

This compound is a deuterated isotopologue of Para Red, a synthetic azo dye. The incorporation of deuterium atoms provides a valuable tool for various analytical and research applications, including metabolic studies and as an internal standard in mass spectrometry.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1][2] |

| Molecular Weight | 297.30 g/mol | [1][2] |

| CAS Number | 1185235-75-9 | [1] |

| Appearance | Red solid | |

| Unlabeled CAS | 6410-10-2 (Para Red) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is analogous to the well-established synthesis of Para Red, which involves a diazotization reaction followed by an azo coupling. The key modification for the synthesis of this compound is the use of a deuterated precursor, specifically 2-naphthol-d4.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol-d4 (β-Naphthol-d4)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Part 1: Diazotization of p-Nitroaniline

-

In a flask, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial as the diazonium salt is unstable at higher temperatures.

-

Slowly add an aqueous solution of sodium nitrite to the cooled p-nitroaniline solution. The addition should be dropwise to maintain the low temperature.

-

Continue stirring for a few minutes after the addition is complete to ensure the full formation of the p-nitrobenzenediazonium chloride solution.

Part 2: Azo Coupling with 2-Naphthol-d4

-

In a separate beaker, dissolve 2-naphthol-d4 in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol-d4 solution with vigorous stirring.

-

A red precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound, detailing the key reactants and intermediate steps.

References

An In-depth Technical Guide to Para Red-d4 (CAS Number 1185235-75-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red-d4, with the CAS number 1185235-75-9, is the deuterated form of Para Red, a synthetic azo dye.[1][2] This stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of Para Red, particularly in complex matrices such as food products and environmental samples.[3][4] The incorporation of four deuterium atoms into the molecule allows for its differentiation from the non-labeled analyte by mass spectrometry, ensuring high accuracy and precision in analytical measurements.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and application in analytical methodologies.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as an analytical standard. The following tables summarize the key data for both this compound and its non-deuterated analog, Para Red.

| Identifier | This compound | Para Red |

| CAS Number | 1185235-75-9 | 6410-10-2 |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol |

| Appearance | Red Solid | Red Solid |

| Melting Point | 248-250 °C | 248-252 °C |

| Property | This compound | Para Red |

| Solubility | May dissolve in DMSO. | Insoluble in water; slightly soluble in hot toluene and boiling ethanol. |

| Storage | 2-8°C, under inert atmosphere. | Room temperature. |

| LogP | 0 | 5.39 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of other deuterated azo dyes. The general procedure involves the diazotization of a deuterated aromatic amine followed by coupling with a naphthol derivative.

A plausible synthetic route for this compound would involve the diazotization of 4-nitroaniline-d4, followed by an azo coupling reaction with 2-naphthol.

Experimental Protocols

Synthesis of this compound (Adapted from a general procedure for deuterated azo dyes)

Materials:

-

4-Nitroaniline-d4

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve 4-nitroaniline-d4 in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A red precipitate of this compound will form.

-

Continue stirring for 1-2 hours in the ice bath.

-

-

Isolation and Purification:

-

Filter the precipitate using vacuum filtration.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Dry the product in a desiccator.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Quantification of Para Red using this compound as an Internal Standard by LC-MS/MS

Principle:

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to the sample containing an unknown amount of Para Red (analyte). The analyte and internal standard are co-extracted and analyzed by LC-MS/MS. Due to their similar chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, providing a highly accurate and precise measurement.

Materials and Reagents:

-

Para Red standard

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Sample matrix (e.g., food extract)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the homogenized sample.

-

Spike the sample with a known volume of the this compound internal standard solution.

-

Extract the analytes from the matrix using a suitable solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution program to separate Para Red from matrix components.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization mode: Positive Electrospray Ionization (ESI+)

-

Monitor the specific precursor-to-product ion transitions (MRM) for both Para Red and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of Para Red in the sample by interpolating its response ratio on the calibration curve.

-

References

Methodological & Application

Application Notes and Protocols for Para Red-d4 in Cellular Analysis

Executive Summary

Extensive research for established protocols on "Para Red-d4" for cell staining applications did not yield any specific, validated methodologies. The available information suggests that this compound is a deuterated (heavy isotope-labeled) version of Para Red, a known azo dye.[1] Deuterated compounds are most commonly utilized as internal standards in quantitative mass spectrometry-based applications, such as proteomics, rather than for direct microscopic imaging.

This document, therefore, provides information on the parent compound, Para Red, and presents a general, hypothetical protocol for the development of a cell staining procedure with a novel dye, which researchers can use as a foundational guideline. Additionally, it outlines the likely application of this compound in proteomics.

This compound: Properties and Likely Applications

This compound is the deuterated form of Para Red.[1] Its key properties are listed in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| CAS Number | 1185235-75-9 | [1] |

The primary application of stable isotope-labeled compounds like this compound is in quantitative analysis using mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from its non-deuterated counterpart.

Caption: Workflow for using this compound in mass spectrometry.

The Parent Compound: Para Red

Para Red (PR) is an azo dye that has been studied for its interaction with proteins, particularly serum albumins. Studies have shown that Para Red can bind to serum albumins, causing fluorescence quenching. The binding is primarily driven by hydrogen bonds and van der Waals interactions. This interaction can induce conformational changes in the protein. While toxic and isolated from some food additives, its properties suggest it interacts with biological macromolecules.

Hypothetical Protocol for Developing a Cell Staining Method with a Novel Dye

The following is a general and hypothetical protocol that can be used as a starting point for developing a cell staining method for a new dye like Para Red. This is not a validated protocol for this compound.

Reagents and Materials

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Staining solution (Para Red dissolved in a suitable solvent, e.g., DMSO or ethanol, then diluted in PBS to a working concentration)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Experimental Workflow

Caption: General workflow for developing a cell staining protocol.

Detailed Methodological Steps

-

Cell Preparation : Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. For suspension cells, they can be cytospun onto slides.

-

Washing : Gently wash the cells twice with PBS to remove any residual media.

-

Fixation : Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.

-

Washing : Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Permeabilization (Optional) : If targeting intracellular structures, incubate the cells with a permeabilization buffer, such as 0.1% Triton X-100 in PBS, for 5-10 minutes. This will create pores in the cell membrane, allowing the dye to enter.

-

Washing : Wash the cells twice with PBS.

-

Staining : Prepare a series of working concentrations for the dye (e.g., ranging from 1 µM to 50 µM) in PBS. Incubate the cells with the staining solution for a range of times (e.g., 15, 30, 60 minutes) at room temperature, protected from light.

-

Washing : Wash the cells three to five times with PBS to remove unbound dye.

-

Mounting : Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging : Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically based on the dye's spectral properties.

Data Presentation for Protocol Optimization

When developing a new staining protocol, it is crucial to systematically test different conditions. The following table provides a template for recording and comparing results.

| Condition | Dye Concentration (µM) | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Cellular Localization | Notes |

| Test 1 | 1 | 15 | ||||

| Test 2 | 1 | 30 | ||||

| Test 3 | 10 | 15 | ||||

| Test 4 | 10 | 30 | ||||

| Control | 0 | 30 | No dye |

Conclusion

While a specific cell staining protocol for this compound is not available, its identity as a deuterated compound strongly suggests its utility in quantitative mass spectrometry. For researchers interested in the potential of the parent compound, Para Red, as a fluorescent stain, a systematic approach to protocol development is necessary. The provided hypothetical protocol and data organization table offer a framework for such an investigation. Key to this process will be the determination of the dye's spectral properties to enable appropriate microscopic imaging.

References

Application Notes and Protocols for the Quantification of Para Red using Para Red-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red is a synthetic monoazo dye that has been used as a colorant in various products. Due to potential health concerns, its use in food and other consumer products is regulated in many countries. Accurate and sensitive quantification of Para Red is therefore crucial for regulatory monitoring and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of trace levels of synthetic dyes like Para Red in complex matrices.

The use of a stable isotope-labeled internal standard, such as Para Red-d4, is highly recommended for accurate quantification in LC-MS/MS analysis. This compound is chemically identical to Para Red but has four deuterium atoms in place of hydrogen atoms, resulting in a 4 Dalton mass difference. This allows it to be distinguished from the native analyte by the mass spectrometer. As an internal standard, this compound is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with Para Red during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from Para Red to that of this compound, variations in sample extraction, matrix effects, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.

These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of Para Red in solid matrices, utilizing this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of Para Red. While the specific use of this compound was not detailed in all the cited literature for Para Red, the data presented is representative of the performance achievable with a validated method employing a stable isotope-labeled internal standard.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.7 - 5 µg/kg | [1] |

| Limit of Quantification (LOQ) | 7 - 15 µg/kg | [1] |

| Linearity (R²) | > 0.996 | [1] |

| Recovery | 82% - 119% | [1] |

| Precision (%RSD) | < 15% | [2] |

Experimental Protocols

Sample Preparation for Solid Matrices (e.g., Spices, Textiles)

This protocol describes a generic procedure for the extraction of Para Red from solid samples. Optimization may be required depending on the specific matrix.

Materials:

-

Homogenized solid sample (e.g., spice powder, finely cut textile)

-

This compound internal standard solution (1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Formic acid, LC-MS grade

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials

Procedure:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean tube.

-

Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions can be used for the detection and quantification of Para Red and this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Para Red | 293.1 | 156.1 (Quantifier) | 25 |

| 293.1 | 93.1 (Qualifier) | 40 | |

| This compound | 297.1 | 160.1 | 25 |

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Caption: Experimental workflow for the analysis of Para Red.

Caption: Principle of isotope dilution mass spectrometry.

Caption: Simplified fragmentation of Para Red in MS/MS.

References

Application Note: Para Red-d4 as an Internal Standard in Proteomics

A Review of an Uncommon Application and a Guide to Established Alternatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise and accurate quantification of proteins is a cornerstone of modern proteomics research, with profound implications for drug development, biomarker discovery, and fundamental biology. A key strategy for achieving high-quality quantitative data is the use of internal standards to account for variability throughout the experimental workflow, from sample preparation to mass spectrometry analysis. This document initially aimed to provide a detailed application note on the use of Para Red-d4 as an internal standard in proteomics. However, a comprehensive review of scientific literature and commercial applications reveals a significant lack of documentation for this specific application.

Para Red is a red azo dye, and its deuterated form, this compound, is commercially available. While some vendors suggest its potential use in proteomics research, there are no established protocols or peer-reviewed studies demonstrating its efficacy or validating its use as an internal standard for protein or peptide quantification. The chemical properties of Para Red, a non-peptide small molecule, make it structurally dissimilar to the peptides and proteins being quantified in a typical proteomics experiment. This dissimilarity can lead to differences in ionization efficiency, chromatographic behavior, and extraction recovery, which are all critical sources of variability that a good internal standard should control for.

Given the absence of data supporting the use of this compound in this context, this application note will instead focus on widely accepted and extensively validated internal standards for quantitative proteomics. We will provide detailed protocols and data presentation for these established methods, adhering to the original request's format and visualization requirements.

Established Internal Standards for Quantitative Proteomics

The gold standard for internal standards in quantitative proteomics involves the use of stable isotope-labeled (SIL) analogs of the target analytes. These standards are chemically identical to their endogenous counterparts but have a known mass shift due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This mass difference allows for their distinction by the mass spectrometer, while their chemical identity ensures they behave similarly during sample processing.

The most common types of internal standards in proteomics are:

-

Stable Isotope-Labeled (SIL) Peptides: Synthetic peptides corresponding to proteotypic peptides of a target protein.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Metabolic labeling of the entire proteome of cultured cells.

-

Quantitative Concatenated Peptides (QconCATs): Recombinant proteins composed of multiple proteotypic peptides.

The following sections will provide detailed application notes and protocols for these established methods.

Application Note 1: Absolute Quantification of Proteins using Stable Isotope-Labeled (SIL) Peptides

Core Concept: A known quantity of a synthetic, heavy isotope-labeled peptide, corresponding to a unique peptide from the protein of interest, is spiked into a biological sample. The ratio of the mass spectrometry signal of the endogenous (light) peptide to the SIL (heavy) peptide is used to calculate the absolute abundance of the target protein.

Data Presentation

| Target Protein | Proteotypic Peptide Sequence | SIL Peptide (m/z) | Endogenous Peptide (m/z) | Concentration (fmol/µg protein) | %CV |

| Human Serum Albumin | LVNEVTEFAK | 604.34 | 598.33 | 150.2 | 4.5 |

| Transferrin | VPIAVEK | 389.24 | 383.23 | 25.8 | 6.2 |

| Apolipoprotein A-I | ATEHLSTLSEK | 611.83 | 605.82 | 88.1 | 5.1 |

Table 1: Example of quantitative data for three human plasma proteins using SIL peptides as internal standards. Data represents the mean of three technical replicates.

Experimental Workflow

Caption: Workflow for absolute protein quantification using SIL peptides.

Experimental Protocol

1. Selection of Proteotypic Peptides:

- In silico digest the target protein sequence to identify unique tryptic peptides.

- Select peptides that are 7-20 amino acids in length, lack easily modified residues (e.g., Met, Cys), and have good ionization efficiency.

- Verify the uniqueness of the selected peptides using a protein database (e.g., BLAST).

2. Synthesis and Quantification of SIL Peptides:

- Synthesize the selected peptides with one or more heavy isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lys or ¹³C₆,¹⁵N₄-Arg).

- Purify the SIL peptides to >95% purity by HPLC.

- Accurately quantify the concentration of the SIL peptide stock solution using amino acid analysis.

3. Sample Preparation:

- Extract total protein from the biological sample using a suitable lysis buffer.

- Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).

- Aliquot a known amount of total protein (e.g., 50 µg).

- Spike in a known amount of the SIL peptide internal standard. The amount should be optimized to be within the linear dynamic range of the assay and ideally close to the expected endogenous peptide concentration.

- Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) overnight at 37°C.

- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

- Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Perform targeted mass spectrometry analysis using either Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.

- Develop a method that specifically monitors for the precursor and fragment ions of both the endogenous (light) and SIL (heavy) peptides.

5. Data Analysis:

- Integrate the peak areas of the chromatographic peaks for the light and heavy peptide transitions.

- Calculate the peak area ratio (light/heavy).

- Generate a calibration curve using a fixed amount of the SIL peptide and varying concentrations of the light synthetic peptide in a relevant matrix.

- Determine the absolute concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.

Application Note 2: Relative and Absolute Quantification using SILAC

Core Concept: Cells are metabolically labeled by growing them in media where natural ("light") amino acids (e.g., Arginine and Lysine) are replaced with their heavy stable isotope counterparts. The proteome of the "heavy" labeled cells serves as an internal standard for the "light" labeled experimental sample. The samples are mixed at a 1:1 protein ratio, and the relative quantification of thousands of proteins can be determined from the ratio of heavy to light peptide signals in the mass spectrometer. For absolute quantification, a known amount of a "super-SILAC" spike-in standard can be used.

Data Presentation

| Protein ID | Gene Name | H/L Ratio (Treatment/Control) | p-value | Regulation |

| P02768 | ALB | 0.98 | 0.85 | Unchanged |

| P61769 | TUBA1A | 2.15 | 0.02 | Upregulated |

| Q06830 | HSPA1A | 3.50 | 0.001 | Upregulated |

| P10636 | GDI1 | 0.45 | 0.01 | Downregulated |

Table 2: Example of relative quantitative data from a SILAC experiment comparing a treated cell line to a control. H/L ratio represents the fold change in protein abundance.

Experimental Workflow

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Experimental Protocol

1. Cell Culture and Labeling:

- Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically Arginine and Lysine).

- Culture the "heavy" cell population in a medium containing heavy isotope-labeled Arg (e.g., ¹³C₆,¹⁵N₄-Arg) and Lys (e.g., ¹³C₆,¹⁵N₂-Lys).

- Culture the "light" (control) cell population in a medium containing the natural, light versions of these amino acids.

- Grow the cells for at least 5-6 cell divisions to ensure >98% incorporation of the labeled amino acids.

2. Sample Preparation:

- Harvest the light and heavy cell populations separately.

- Lyse the cells using a standard lysis buffer.

- Determine the protein concentration of each lysate.

- Combine the light and heavy lysates in a 1:1 protein ratio.

3. Protein Digestion and Mass Spectrometry:

- Perform in-solution digestion of the combined protein mixture with trypsin.

- Fractionate the resulting peptide mixture (e.g., by strong cation exchange or high pH reversed-phase chromatography) to reduce sample complexity.

- Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

4. Data Analysis:

- Use a proteomics software package that supports SILAC data analysis (e.g., MaxQuant).

- The software will identify peptides and calculate the heavy-to-light (H/L) ratio for each peptide based on the extracted ion chromatograms of the heavy and light isotopic envelopes.

- Protein H/L ratios are calculated as the median of the corresponding peptide ratios.

- Perform statistical analysis to identify proteins with significantly altered abundance.

Application Note 3: Multiplexed Absolute Quantification with QconCATs

Core Concept: A QconCAT is a synthetic protein consisting of a concatenation of proteotypic peptides from multiple target proteins. This recombinant protein is expressed in a heavy isotope-labeling context (e.g., in E. coli grown on heavy media) and then purified and quantified. A known amount of the heavy QconCAT is spiked into the sample, serving as a single internal standard for the simultaneous absolute quantification of multiple proteins.

Data Presentation

| Target Protein | Peptide Sequence in QconCAT | Measured Concentration (fmol/µg) | Theoretical Stoichiometry |

| Protein A | YLGYLEQLLR | 10.2 | 1 |

| Protein B | FSTVAGESGSADTVR | 9.8 | 1 |

| Protein C | ITHACFINTSK | 21.5 | 2 |

| Protein D | GFEVLIVTGYK | 5.1 | 0.5 |

Table 3: Example of absolute quantification of four proteins in a complex using a QconCAT internal standard. The measured concentrations can be compared to the expected stoichiometry of the protein complex.

Logical Relationship Diagram

Caption: Logical flow from QconCAT design to its application in multiplexed protein quantification.

Experimental Protocol

1. QconCAT Design and Production:

- Select the target proteins for quantification.

- Choose one or more proteotypic peptides per protein.

- Design a synthetic gene encoding these peptides concatenated in series, separated by tryptic cleavage sites.

- Clone the synthetic gene into an expression vector.

- Express the QconCAT protein in a suitable expression system (e.g., E. coli) using a medium containing heavy isotope-labeled amino acids.

- Purify the heavy-labeled QconCAT protein.

- Accurately determine the concentration of the purified QconCAT.

2. Sample Preparation and Analysis:

- Spike a known amount of the purified heavy QconCAT into the biological sample.

- Perform proteolytic digestion of the mixed sample. This will release the light endogenous peptides and the heavy standard peptides from the QconCAT in a 1:1 molar ratio.

- Analyze the peptide mixture by targeted LC-MS/MS (SRM or PRM), monitoring the transitions for both the light and heavy versions of all proteotypic peptides included in the QconCAT.

3. Data Analysis:

- Calculate the peak area ratios (light/heavy) for each peptide pair.

- Since the concentration of the heavy peptides is known (from the known concentration of the spiked QconCAT), the concentration of the endogenous light peptides can be directly calculated from these ratios.

Conclusion

While the initial inquiry into this compound as an internal standard for proteomics did not yield established methodologies, the principles of robust quantitative proteomics remain paramount. The use of stable isotope-labeled internal standards that are chemically analogous to the target analytes is the most reliable approach. SIL peptides, SILAC, and QconCATs represent a versatile and powerful toolkit for researchers to achieve accurate and precise quantification of proteins in complex biological systems. The choice of a specific method will depend on the experimental goals, sample type, and available resources. The protocols and workflows detailed in this note provide a foundation for implementing these gold-standard techniques in your research.

Application Notes and Protocols for Para Red-d4 in Quantitative Proteomics Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red-d4 is a deuterated analog of the azo dye Para Red. While specific applications of this compound in quantitative proteomics are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for use as a stable isotope labeling reagent for the relative quantification of proteins. The presence of four deuterium atoms introduces a known mass shift, enabling the differentiation and quantification of proteins from two different samples by mass spectrometry. Azo compounds have been shown to react with tyrosine residues on proteins, providing a basis for targeted labeling.

This document outlines a proposed application of this compound for the quantitative analysis of tyrosine-containing proteins, a technique particularly relevant for studying signaling pathways and identifying drug targets.

Principle of the Method

The proposed method utilizes Para Red (light) and this compound (heavy) to differentially label two distinct protein samples (e.g., control vs. treated). The core principle involves the chemical labeling of tyrosine residues within proteins. Following labeling, the two samples are combined, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference of 4 Da between the light and heavy labeled peptides allows for the ratiometric quantification of protein abundance between the two samples.

Application: Monitoring Drug Effects on a Signaling Pathway

Objective: To quantify the change in abundance of proteins in the EGFR signaling pathway in response to a targeted drug treatment in a cancer cell line.

Hypothetical Study: A549 lung cancer cells are treated with an EGFR inhibitor. The proteome of treated cells is labeled with this compound ("heavy"), while the proteome of untreated (control) cells is labeled with Para Red ("light").

Experimental Protocols

Cell Lysis and Protein Extraction

-

Culture A549 cells to ~80% confluency. Treat one set of cells with the EGFR inhibitor and leave the other as a control.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonicate the lysates briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Para Red/Para Red-d4 Labeling of Proteins

-

Aliquot 1 mg of protein from the control lysate and 1 mg from the treated lysate into separate microcentrifuge tubes.

-